molecular formula C12H12N2O2 B2793503 N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1417640-32-4

N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B2793503
CAS No.: 1417640-32-4
M. Wt: 216.24
InChI Key: OYRZTRJAYYQJFB-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD) . The compound features a dihydroisoquinolone core, which is recognized as a privileged structure in the design of enzyme inhibitors. This core incorporates a hydrogen-bonding motif in the form of a cis-amide, which is crucial for molecular recognition and binding to biological targets . Research indicates that close structural analogs of this compound, specifically 3,4-dihydroisoquinolone-4-carboxamides, are being actively investigated as novel inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes . PARP inhibitors, particularly PARP1, are a major focus in oncology research due to their role in DNA repair mechanisms and their clinical application in cancer therapy, leveraging the concept of synthetic lethality in cells with BRCA1/2 mutations . The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold is therefore a valuable template for developing potential anticancer agents. Furthermore, the dihydroisoquinolone pharmacophore is considered a versatile fragment in FBDD due to its favorable physicochemical properties, including low molecular weight and sufficient aqueous solubility, which allow for screening at high concentrations . Its structure offers multiple synthetic vectors for further chemical elaboration, making it an ideal starting point for optimizing potency and selectivity against a range of therapeutic targets . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-1-oxo-2H-isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)12(16)10-7-13-11(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRZTRJAYYQJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as isoquinoline derivatives.

  • Oxidation: The isoquinoline derivative undergoes oxidation to introduce the keto group at the 1-position, forming 1-oxo-1,2-dihydroisoquinoline.

  • Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxamide group at the 4-position.

  • Dimethylation: Finally, the compound undergoes dimethylation to introduce the N,N-dimethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via multi-step protocols involving:

a. Cyclization Reactions

  • Modified Castagnoli-Cushman Reaction : Homophthalic anhydrides react with formaldimine equivalents (e.g., 1,3,5-triazinanes) to form the dihydroisoquinoline scaffold .

  • Ammonia-Ugi-4CR : A four-component reaction involving amines, aldehydes, carboxylic acids, and isocyanides, followed by copper-catalyzed cyclization to yield the isoquinolone core .

b. Amidation

  • Carboxylic acid intermediates are converted to carboxamides using coupling agents like HATU or EDCI with dimethylamine .

Carboxamide Group (N,N-Dimethyl)

Reaction TypeConditionsProductReference
Hydrolysis 6M HCl, reflux, 24h1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Alkylation NaH, alkyl halide, DMF, 0°C → RTN-Alkylated derivatives
  • The dimethylamide group exhibits reduced nucleophilicity compared to primary amides, requiring harsh conditions for hydrolysis .

Ketone (1-Oxo Group)

Reaction TypeReagents/ConditionsProductReference
Reduction NaBH₄, MeOH, 0°C1-Hydroxy-1,2-dihydroisoquinoline
Nucleophilic Addition Grignard reagents, THF, −78°CTertiary alcohol derivatives
  • The ketone participates in stereoselective reductions, yielding chiral alcohols critical for bioactive derivatives .

Aromatic Ring

Reaction TypeConditionsProductReference
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro-substituted derivatives (C-5/C-8)
Halogenation Br₂, FeBr₃, DCM, RT6-Bromo or 7-chloro analogs
  • Electron-donating groups (e.g., methoxy) direct substitution to specific positions .

Mechanistic Insights

  • Radical Intermediates : Oxidation of tetrahydroisoquinolinol intermediates via radical pathways has been observed under alkaline conditions .

  • Enzyme Inhibition : The carboxamide moiety mimics NAD+ in PARP1/2 binding, with computational docking confirming interactions at the catalytic site .

Comparative Reactivity Data

DerivativeReaction Rate (Hydrolysis)IC₅₀ (PARP1 Inhibition)Reference
N,N-Dimethyl analog0.02 h⁻¹ (6M HCl)156 nM
N-Methyl analog0.15 h⁻¹ (6M HCl)290 nM

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.84 (dd, J = 4.2 Hz, 1H), 7.62 (dd, J = 8.3 Hz, 1H), 3.12 (s, 6H) .

  • HRMS (ESI) : [M+H]⁺ m/z 261.1234 (calc. 261.1230) .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds demonstrate significant antimicrobial activity. For instance, studies have shown that modifications to the structure can enhance efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity Against Cancer Cells

N,N-Dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis selectively in cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms critical for cancer cell survival . The inhibition of PARP can enhance the effectiveness of chemotherapy, making this compound a valuable lead in anticancer drug development.

Modified Castagnoli-Cushman Reaction

One effective method for synthesizing 3,4-dihydroisoquinolone derivatives involves the modified Castagnoli-Cushman reaction using homophthalic anhydrides and triazinanes as formaldimine equivalents . This method allows for the introduction of various substituents that can enhance biological activity.

Iminium Intermediates

Another synthetic route utilizes iminium intermediates to create N-alkylated 3,4-dihydroisoquinolinones . This approach is significant for developing derivatives with improved pharmacological properties.

Case Studies

Several case studies highlight the compound's potential applications in medicinal chemistry:

Antimicrobial Efficacy Study

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group were found to significantly enhance antimicrobial potency against gram-positive bacteria .

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential as anticancer agents . The mechanism is hypothesized to involve interference with cell signaling pathways critical for cancer cell survival.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of poly(ADP-ribose) polymerase

Mechanism of Action

The mechanism by which N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific biological system and the derivatives formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes critical differences between N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide and its analogs:

Compound Name Key Structural Features Molecular Formula XlogP H-Bond Donors/Acceptors CCS (Ų, [M+H]+) Key Properties
Target Compound 1-Oxo, N,N-dimethylcarboxamide C₁₂H₁₂N₂O₂ ~1.5* 1 / 3 145.5 Moderate polarity, compact conformation
2-Phenyl Derivative 2-Phenyl substitution C₁₈H₁₆N₂O₂ 2.3 0 / 2 N/A Increased lipophilicity, rigid backbone
N-(4-Fluorobenzyl) Analog 4-Fluorobenzyl, 2,3-dihydroxy C₁₇H₁₃FN₂O₄ ~1.8* 2 / 6 N/A Enhanced polarity, fluorinated substituent
Adamantyl/Chloro Derivative (Compound 52) 6-Chloro, 1-pentyl, N3-adamantyl C₂₅H₃₀ClN₃O₂ ~4.0* 0 / 4 N/A High lipophilicity, bulky substituents

*Estimated based on structural analogs.

Key Observations:

Lipophilicity: The 2-phenyl derivative (XlogP = 2.3) and adamantyl/chloro analog (estimated XlogP ~4.0) exhibit higher lipophilicity than the target compound (estimated XlogP ~1.5), likely due to hydrophobic substituents like phenyl and adamantyl groups. These modifications may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding: The target compound has 1 H-bond donor (amide NH) and 3 acceptors (two carbonyls and one ring oxygen), favoring solubility and protein interactions. In contrast, the 2-phenyl derivative lacks H-bond donors , which may limit solubility but improve blood-brain barrier penetration.

The 6-chloro substituent in Compound 52 could act as a leaving group or influence electronic distribution in the aromatic system.

Pharmacokinetic Considerations

While direct pharmacokinetic data for the target compound is unavailable, insights can be drawn from structurally related carboxamides:

  • 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC): Despite structural differences, DIC exhibits a plasma half-life of 35–111 min in humans, with variable oral bioavailability (19% excretion in 6 hours) . This suggests carboxamides may face challenges in gastrointestinal absorption, a consideration for the target compound.
  • Adamantyl Derivatives : Bulky substituents like adamantyl groups in Compound 52 may prolong half-life by reducing metabolic clearance but could limit tissue distribution.

Biological Activity

N,N-Dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound belonging to the isoquinoline class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Synthesis

The compound features an isoquinoline core, which is known for its diverse biological activities. The presence of the dimethylamide and carbonyl functional groups enhances its reactivity and potential interactions with biological targets. Although specific synthetic routes for this compound are not widely documented, related compounds have been synthesized using various organic chemistry techniques.

Inhibition of Phosphodiesterases

The isoquinoline framework has been implicated in the inhibition of phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Inhibitors of PDE4 are explored for their therapeutic potential in treating inflammatory diseases and certain cancers . The structural features of this compound may allow it to act as a selective PDE inhibitor, warranting further investigation.

Antitumor Activity

Research into structurally related compounds has revealed promising antitumor activity. For instance, derivatives of 1-oxo-3,4-dihydroisoquinoline have shown significant inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms critical for cancer cell survival . Given the structural parallels, this compound could similarly exhibit antitumor properties by targeting PARP or other cancer-related pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies conducted on similar compounds. The following table summarizes key findings from various studies:

Compound Name Structure Features Biological Activity
Methyl 2-(4-Aminophenyl)-1,2-dihydroisoquinolineContains an amino group; isoquinoline corePotent inhibitor of cyclic GMP-specific phosphodiesterase
7-(Pyridinylmethoxy)-4(3,4,5-trimethoxyphenyl) isoquinolineFeatures methoxy groups; isoquinoline structureAntimicrobial properties
6-MethoxyisoquinolinoneSimple isoquinoline derivativeAnticancer activity

These compounds highlight the unique characteristics of this compound while underscoring its potential as a novel therapeutic agent.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds with promising results:

  • Inhibition of PARP Enzymes : A study demonstrated that certain 1-oxoisoquinoline derivatives exhibited over 80% inhibition against PARP enzymes at low concentrations (IC50 values in the nanomolar range), suggesting that similar activities could be expected from N,N-dimethyl derivatives .
  • Antitumor Effects : In vivo studies on structurally analogous compounds have shown significant tumor growth inhibition in xenograft models. For example, a compound displaying similar structural features reduced tumor viability by over 50% in aggressive cancer cell lines after treatment .
  • Pharmacological Profiles : Compounds with isoquinoline structures have been tested for their ability to modulate various biochemical pathways involved in inflammation and cancer progression. These findings suggest that N,N-dimethyl derivatives may also possess multifaceted pharmacological profiles .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step procedures starting with isoquinoline core formation followed by carboxamide functionalization. Key steps include:

  • Core Assembly : Cyclization of substituted anthranilic acid derivatives with malonic acid under acidic reflux (e.g., acetic acid with sodium acetate) .
  • Functionalization : Amidation via coupling agents like HBTU or EDCI in anhydrous DMF, with triethylamine as a base .
  • Optimization : Temperature control (e.g., 0°C for amidation to minimize side reactions) and solvent selection (DMF for solubility, hexane/ethyl acetate for purification) are critical. Yield improvements (>70%) are achieved via silica gel chromatography .

Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • NMR Spectroscopy : 1H and 13C NMR at 300/75 MHz confirm regiochemistry (e.g., dihydroisoquinoline proton signals at δ 6.5–7.5 ppm) and carboxamide carbonyl peaks (δ ~165 ppm) .
  • Mass Spectrometry : HRMS (EI or FAB mode) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Reverse-phase C18 columns (MeCN/H2O gradient) assess purity (>95% by AUC) .

What in vitro assays are suitable for preliminary biological activity evaluation?

  • Antibacterial : Broth microdilution (MIC determination against Gram+/− strains like Acinetobacter baumannii) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .
  • Enzyme Inhibition : PARP-1 inhibition assays using NAD+ depletion as a readout .

Advanced Research Questions

How can contradictions in reported biological activities of isoquinoline-4-carboxamides be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity) or structural analogs with divergent substituents. Strategies include:

  • Comparative Studies : Test the compound alongside analogs (e.g., 3-methyl or 3-amino derivatives) under standardized conditions .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity and exclude off-target effects .
  • Meta-Analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins) to identify consistent activity trends .

What strategies elucidate the mechanism of action against therapeutic targets?

  • Target Identification : Radioligand displacement assays (e.g., [18F]Lu AF10628 for NK3 receptor binding ).
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling (e.g., PARP-1 inhibition → impaired DNA repair ).
  • Structural Studies : Co-crystallization with targets (e.g., PARP-1 catalytic domain) to define binding motifs .

How can SAR studies systematically identify key functional groups influencing bioactivity?

  • Analog Synthesis : Modify substituents (e.g., dimethyl vs. diethyl carboxamide, methoxy vs. chloro phenyl groups) .
  • Activity Profiling : Test analogs in parallel assays (e.g., IC50 shifts in PARP inhibition correlate with electron-withdrawing groups at C2 ).
  • Computational Modeling : Docking (AutoDock Vina) and QSAR to predict substituent effects on binding energy .

What computational approaches predict compound-target interactions?

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS for NK3 receptor-ligand complexes ).
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl → cyclopropyl at C1) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors at carboxamide) using Schrödinger .

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